molecular formula C9H8BrFO B13542714 1-(3-Bromo-5-fluorophenyl)propan-2-one

1-(3-Bromo-5-fluorophenyl)propan-2-one

Cat. No.: B13542714
M. Wt: 231.06 g/mol
InChI Key: CWGRMSFPXKVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-fluorophenyl)propan-2-one is a halogenated phenylpropanone designed as a multifunctional synthetic building block for advanced chemical synthesis. Its molecular structure incorporates a propan-2-one chain linked to a phenyl ring that is strategically substituted with both bromine and fluorine atoms at the 3 and 5 positions, respectively. This specific substitution pattern creates a highly versatile scaffold that is amenable to further regioselective modifications, making it a valuable intermediate in combinatorial chemistry and the synthesis of targeted molecular libraries . The primary research value of this compound lies in its three key points of functionality. The ketone group of the propanone side chain can readily undergo condensation reactions, for instance, to form chalcones—α,β-unsaturated ketones that are prominent scaffolds in medicinal chemistry and the development of optical materials . Concurrently, the bromine atom on the aromatic ring serves as a reactive handle for various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex biaryl architectures . The presence of the fluorine atom, known for its high electronegativity and small atomic radius, can significantly alter the electronic properties, metabolic stability, and binding affinity of resulting molecules, a feature highly sought after in pharmaceutical and agrochemical research . As a synthon, this compound is intended for use in synthetic pathways leading to novel, high-value molecules with potential biological activity. All products are provided For Research Use Only. They are not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGRMSFPXKVSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization of 1 3 Bromo 5 Fluorophenyl Propan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, a definitive structural assignment can be made.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 1-(3-Bromo-5-fluorophenyl)propan-2-one, distinct signals corresponding to the aromatic and aliphatic protons are expected. The aromatic region will display signals for the three protons on the substituted phenyl ring. Due to the influence of the bromo and fluoro substituents, these protons will be in unique chemical environments, leading to separate resonances. The electron-withdrawing nature of these halogens is anticipated to shift these signals downfield.

The aliphatic portion of the molecule consists of a methylene (B1212753) group (-CH₂-) and a methyl group (-CH₃). The methylene protons, being adjacent to the aromatic ring, will appear as a singlet further downfield compared to the methyl protons. The methyl protons, adjacent to the carbonyl group, will also present as a singlet but at a more upfield position.

Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 7.5Multiplet
Methylene (-CH₂-)~3.8Singlet
Methyl (-CH₃)~2.2Singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a total of nine distinct carbon signals are anticipated, corresponding to the six carbons of the benzene (B151609) ring and the three carbons of the propan-2-one side chain.

The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm. spectrabase.com The aromatic carbons will resonate in the region of 110-165 ppm. The carbon atoms directly bonded to the bromine and fluorine atoms will exhibit characteristic chemical shifts influenced by the electronegativity and heavy atom effect of these halogens. The aliphatic carbons of the methylene and methyl groups will appear at the most upfield positions in the spectrum.

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)205 - 215
Aromatic C-Br120 - 125
Aromatic C-F160 - 165 (with C-F coupling)
Other Aromatic C115 - 140
Methylene (-CH₂-)45 - 55
Methyl (-CH₃)25 - 35

Fluorine-19 (¹⁹F) NMR Studies

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom on the phenyl ring.

The chemical shift of the fluorine signal will be influenced by the electronic environment of the aromatic ring. Furthermore, this signal will likely exhibit coupling to the adjacent aromatic protons, providing additional structural information through the analysis of the coupling constants. The use of proton decoupling techniques can simplify the spectrum to a single peak, confirming the presence of a single fluorine environment.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar coupled protons. In this molecule, it would primarily confirm the coupling between the aromatic protons, helping to delineate their substitution pattern on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopic Investigations

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak will be due to the stretching vibration of the carbonyl (C=O) group of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. The aromatic ring will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The presence of the halogen substituents will be indicated by C-Br and C-F stretching vibrations, which are expected in the lower frequency "fingerprint" region of the spectrum.

Predicted FT-IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 3000
Carbonyl (C=O) Stretch1705 - 1725
Aromatic C=C Stretch1450 - 1600
C-F Stretch1100 - 1250
C-Br Stretch500 - 650

Raman Spectroscopic Analysis

The analysis of this compound would reveal characteristic peaks for the aromatic ring, the ketone group, and the carbon-halogen bonds. The disubstituted benzene ring gives rise to several prominent bands, including ring stretching and breathing modes. The presence of heavy atoms like bromine and light, highly electronegative atoms like fluorine influences the exact position of these bands. renishaw.coms-a-s.org

Key expected vibrational modes for this compound are summarized in the table below.

Vibrational ModeExpected Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretching3000 - 3100Medium
Aliphatic C-H Stretching (CH₃)2850 - 3000Medium
Carbonyl (C=O) Stretching1700 - 1725Strong
Aromatic C=C Ring Stretching1550 - 1610Strong
CH₃ Bending1350 - 1470Medium
C-F Stretching1100 - 1300Medium
Aromatic Ring Breathing~1000Strong
C-Br Stretching500 - 650Strong

Note: The exact wavenumbers can vary based on the molecular environment and instrumental setup.

Interpretation of Characteristic Functional Group Vibrations

The interpretation of the Raman spectrum of this compound involves assigning the observed bands to specific molecular vibrations. spectroscopyonline.com

Carbonyl Group (C=O): A strong band anticipated in the 1700-1725 cm⁻¹ region is a definitive marker for the ketone's carbonyl group. Its precise position can be influenced by conjugation with the aromatic ring and the electronic effects of the bromo and fluoro substituents.

Aromatic Ring: The aromatic C=C stretching vibrations, typically appearing as a set of bands between 1550 cm⁻¹ and 1610 cm⁻¹, confirm the presence of the benzene ring. s-a-s.org A strong, sharp band around 1000 cm⁻¹, known as the ring breathing mode, is also characteristic of a substituted benzene ring.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretching from the methyl group of the propanone side chain would appear slightly lower, between 2850-3000 cm⁻¹. renishaw.comresearchgate.net

Carbon-Halogen Vibrations: The vibrations of the carbon-halogen bonds are found in the lower frequency "fingerprint" region of the spectrum. The C-Br stretching vibration is expected to produce a strong band in the 500-650 cm⁻¹ range due to the heavy mass of the bromine atom. The C-F stretching mode is typically observed at a higher frequency, generally between 1100 cm⁻¹ and 1300 cm⁻¹. s-a-s.org

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass with extremely high precision. mdpi.com For this compound, HRMS would be used to confirm the molecular formula, C₉H₈BrFO.

The instrument measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The presence of bromine, with its two nearly equally abundant isotopes (⁷⁹Br and ⁸¹Br), results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, with two peaks separated by approximately 2 Da.

AttributeValue
Molecular FormulaC₉H₈BrFO
Nominal Mass230 g/mol
Monoisotopic Mass (⁷⁹Br)229.9769 u
Monoisotopic Mass (⁸¹Br)231.9749 u

The experimentally measured m/z value from HRMS would be compared against the calculated exact mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula. mdpi.com

Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion of this compound is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides valuable structural information. For aromatic ketones, fragmentation is predictable and often dominated by cleavage of the bonds adjacent to the carbonyl group (alpha-cleavage). libretexts.orgwhitman.edu

The primary fragmentation pathways expected for this compound include:

Loss of a methyl radical (•CH₃): Alpha-cleavage of the C-C bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This is often the most abundant fragment ion (the base peak). libretexts.org

Formation of a bromofluorobenzyl radical: Cleavage of the bond between the carbonyl carbon and the methylene group leads to the formation of a bromofluorobenzyl radical and the [CH₃CO]⁺ ion.

Cleavage of the bromofluorophenyl group: Fragmentation can also occur at the bond connecting the aromatic ring to the side chain, leading to the formation of a bromofluorophenyl cation. whitman.edu

The table below lists the expected major fragments.

Fragment IonProposed StructureExpected m/z (for ⁷⁹Br/⁸¹Br)
Molecular Ion [M]⁺•[C₉H₈BrFO]⁺•230 / 232
Acylium Ion [M-CH₃]⁺[C₈H₅BrFO]⁺215 / 217
Acetyl Cation [CH₃CO]⁺[C₂H₃O]⁺43
Bromofluorophenyl Cation [C₆H₃BrF]⁺[C₆H₃BrF]⁺173 / 175

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its chromophores: the substituted benzene ring and the carbonyl group.

Two primary types of electronic transitions are anticipated for this molecule:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π-orbital to an antibonding π*-orbital. libretexts.org They are associated with the aromatic ring and the carbonyl group. These transitions are typically high in intensity (large molar absorptivity, ε) and occur at shorter wavelengths. The substitution on the benzene ring by bromo, fluoro, and acetylmethyl groups can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzene.

n → π* Transitions: This transition involves moving an electron from a non-bonding orbital (the lone pair on the carbonyl oxygen) to an antibonding π-orbital of the carbonyl group. libretexts.org These transitions are characteristically of much lower intensity (small ε) and appear at longer wavelengths compared to the π → π transitions.

The expected electronic transitions and their approximate absorption maxima (λₘₐₓ) are summarized below.

Electronic TransitionAssociated ChromophoreExpected λₘₐₓ (nm)Molar Absorptivity (ε)
π → πSubstituted Aromatic Ring~250 - 280High
n → πCarbonyl Group (C=O)~300 - 330Low

Note: The exact λₘₐₓ and ε values are dependent on the solvent used for the analysis.

Solvatochromic Effects

The investigation into the solvatochromic effects on this compound involves the analysis of its UV-Vis absorption spectra in a variety of solvents with differing polarities. While specific experimental data for this exact compound is not extensively documented in publicly available literature, the principles of solvatochromism in substituted phenylpropanones provide a framework for understanding its expected behavior.

In general, aromatic ketones such as this compound exhibit absorption bands in the UV-Vis region that can be attributed to π → π* and n → π* electronic transitions. The energies of these transitions, and consequently the wavelengths at which they are observed (λmax), are sensitive to the surrounding solvent environment.

Research Findings:

Detailed research into analogous aromatic ketones reveals that the n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, typically undergoes a hypsochromic shift (blue shift) as the polarity of the solvent increases. This is because polar solvents can form hydrogen bonds with the lone pair of electrons on the carbonyl oxygen in the ground state, thereby lowering its energy. This stabilization is more pronounced in the ground state than in the excited state, leading to a larger energy gap for the transition and a shift to shorter wavelengths.

Conversely, the π → π* transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, often experiences a bathochromic shift (red shift) with increasing solvent polarity. This is due to the fact that the excited state is generally more polar than the ground state. Consequently, polar solvents will stabilize the more polar excited state to a greater extent than the ground state, reducing the energy gap for the transition and causing a shift to longer wavelengths.

Data on Solvatochromic Shifts:

To illustrate the expected solvatochromic effects on this compound, the following interactive data table presents hypothetical λmax values for the n → π* and π → π* transitions in a range of solvents with varying polarities. These values are based on typical shifts observed for similar aromatic ketones.

SolventDielectric Constant (ε)λmax (n → π) (nm)λmax (π → π) (nm)
n-Hexane1.88320245
Dioxane2.21315248
Chloroform4.81310250
Acetonitrile37.5305255
Ethanol24.5300258
Methanol32.7298260
Water80.1290265

The data in the table demonstrates the opposing trends of the two primary electronic transitions. As the dielectric constant of the solvent increases, indicating higher polarity, the λmax for the n → π* transition decreases, while the λmax for the π → π* transition increases. This differential shifting of absorption bands provides valuable insight into the nature of the electronic transitions and the interactions between the solute and solvent molecules.

Computational and Theoretical Investigations of 1 3 Bromo 5 Fluorophenyl Propan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, offering detailed insights into molecular behavior at the electronic level. Methodologies such as Density Functional Theory (DFT) are employed to solve the complex equations governing electron behavior, yielding a wealth of information about the molecule in its ground state.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules. ajchem-a.comespublisher.com It is employed to optimize the molecular geometry, determining the most stable arrangement of atoms in three-dimensional space. These calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict structural parameters with high accuracy. ajchem-a.comtandfonline.com The optimized structure provides key data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical properties.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for a Phenylpropanone Derivative Note: The following data is representative of a typical phenylpropanone structure calculated using DFT methods and is for illustrative purposes only, as specific published data for 1-(3-Bromo-5-fluorophenyl)propan-2-one was not found.

Parameter Bond/Angle Calculated Value
Bond Length C=O1.21 Å
C-C (keto)1.51 Å
C-C (aryl)1.39 Å
C-Br1.90 Å
C-F1.35 Å
Bond Angle C-C-C (keto)118°
O=C-C121°
C-C-Br (aryl)120°
C-C-F (aryl)119°

HOMO-LUMO Energy Analysis and Chemical Activity

Frontier Molecular Orbital (FMO) theory is essential for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.netnih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.commdpi.com Conversely, a small gap indicates a molecule that is more reactive and polarizable. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), which further quantify the molecule's reactive nature.

Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors Note: This data is hypothetical and serves to illustrate the typical outputs of a HOMO-LUMO analysis for a molecule similar to this compound.

Parameter Value (eV) Formula
EHOMO-6.85-
ELUMO-1.75-
Energy Gap (ΔE)5.10ELUMO - EHOMO
Ionization Potential (I)6.85-EHOMO
Electron Affinity (A)1.75-ELUMO
Chemical Hardness (η)2.55(I - A) / 2
Electronegativity (χ)4.30(I + A) / 2
Electrophilicity Index (ω)3.62χ² / (2η)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. nih.govnih.gov The MEP surface displays regions of varying electrostatic potential, which are color-coded to indicate charge density.

Typically, red or yellow areas represent electron-rich regions with a negative electrostatic potential, making them susceptible to electrophilic attack. nih.govresearchgate.net Blue areas signify electron-poor regions with a positive electrostatic potential, which are favorable for nucleophilic attack. nih.govresearchgate.net For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the electronegative fluorine atom. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the methyl and methylene (B1212753) groups. This analysis helps in understanding intermolecular interactions and the preferred sites for chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and orbital interactions. wisc.edu It investigates charge delocalization, hyperconjugative interactions, and the transfer of electron density from filled (donor) orbitals to empty (acceptor) orbitals within the molecule. researchgate.net The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2).

Table 3: Illustrative NBO Analysis Showing Significant Donor-Acceptor Interactions Note: This table presents typical hyperconjugative interactions and stabilization energies found in similar aromatic ketones and is for illustrative purposes.

Donor NBO (i) Acceptor NBO (j) Stabilization Energy E(2) (kcal/mol)
LP (O1)π* (C-Caryl)~ 5.2
LP (F1)σ* (Caryl-Caryl)~ 2.8
LP (Br1)σ* (Caryl-Caryl)~ 1.5
π (Caryl-Caryl)π* (C=O)~ 18.5
σ (C-H)σ* (Caryl-C)~ 3.1

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformations or rotamers.

For a flexible molecule like this compound, the orientation of the propan-2-one side chain relative to the phenyl ring is a key conformational feature. By systematically rotating the dihedral angle between the phenyl ring and the side chain, a potential energy surface can be generated. mdpi.com This profile reveals the energy minima, corresponding to the most stable conformers, and the energy maxima, which represent the transition states between them. Such analysis is critical for understanding which shapes the molecule is most likely to adopt, which in turn influences its reactivity and biological activity. A molecule with a large energy gap between conformers will be conformationally rigid, while one with a small gap will be more flexible. mdpi.com

Spectroscopic Simulations

Theoretical Prediction of Vibrational Frequencies and Intensities

There are no published theoretical predictions of the vibrational frequencies and intensities for this compound. A computational study of this nature would typically employ Density Functional Theory (DFT) methods to calculate the harmonic vibrational frequencies corresponding to the normal modes of vibration. The results, often presented in a table, would show the calculated frequency (in cm⁻¹), the infrared intensity, and a description of the vibrational mode (e.g., C=O stretch, C-H bend). These theoretical spectra are valuable for interpreting experimental infrared and Raman spectra.

Simulation of NMR Chemical Shifts

No specific simulations of the NMR chemical shifts for this compound have been reported in the literature. The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a standard computational task, often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The results would be tabulated to compare theoretical chemical shifts (in ppm) with experimental data, aiding in the structural elucidation of the molecule.

Reaction Mechanism Studies

Computational Elucidation of Reaction Pathways and Transition States

There is no available research on the computational elucidation of reaction pathways and transition states involving this compound. Such studies are crucial for understanding the mechanisms of chemical reactions. They involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products, including the structures and energies of any intermediates and transition states.

Kinetic and Thermodynamic Parameters of Transformations

In the absence of reaction mechanism studies, there are no calculated kinetic and thermodynamic parameters for transformations of this compound. These parameters, including activation energies (ΔG‡), reaction enthalpies (ΔH), and reaction free energies (ΔG), are derived from the computationally determined energies of the stationary points on the potential energy surface. They are essential for predicting reaction rates and equilibrium positions.

1 3 Bromo 5 Fluorophenyl Propan 2 One As a Synthetic Building Block

Utility in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo, fluoro, and keto functionalities on the phenylpropanone scaffold allows for its incorporation into a variety of larger, more complex molecules. These features are particularly useful in the fields of medicinal chemistry, agrochemical science, and materials research, where fine-tuning of molecular properties is crucial.

While specific pharmaceuticals derived directly from 1-(3-bromo-5-fluorophenyl)propan-2-one are not extensively documented in publicly available literature, the phenylpropanoid skeleton is a common motif in many biologically active compounds. researchgate.net Phenylpropanoids and their derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory activities. researchgate.net The bromo-fluorophenyl moiety, in particular, is a key component in various modern drugs. The bromine atom can be readily converted into other functional groups or used as a handle for carbon-carbon bond formation, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.

The ketone group in this compound can be transformed into a variety of other functionalities. For instance, it can undergo reduction to form an alcohol, reductive amination to produce amines, or serve as a precursor for the synthesis of heterocyclic rings, which are prevalent in many pharmaceutical agents. The synthesis of 1-phenyl-2-(phenylamino)ethanone derivatives, for example, has been explored for developing novel inhibitors of antibiotic resistance enzymes. mdpi.com Similarly, peptidyl fluoromethyl ketones are a class of biologically active molecules that have shown potential as protease inhibitors. mdpi.com

Table 1: Potential Pharmaceutical Scaffolds from Phenylpropanone Derivatives

Derivative Class Synthetic Transformation Potential Therapeutic Area
Aryl Amines Buchwald-Hartwig Amination Various
Biaryl Compounds Suzuki-Miyaura Coupling Various
Heterocycles Condensation Reactions Anti-inflammatory, Anticancer

The phenylpropanoid pathway is crucial for the synthesis of secondary metabolites in plants, some of which are involved in defense mechanisms against pests and pathogens. mdpi.commdpi.com Synthetic analogues of these natural products are often explored for the development of new agrochemicals. The introduction of fluorine atoms into organic molecules can significantly alter their biological activity, making fluorinated compounds an important area of research in the agrochemical industry.

The this compound structure can be envisioned as a starting point for the synthesis of novel pesticides or herbicides. The bromo-fluorophenyl group can be elaborated using cross-coupling methodologies to introduce other aryl or alkyl groups, leading to a library of compounds for biological screening. The propanone side chain can also be modified to mimic the structures of naturally occurring phenylpropanoids that have desirable agrochemical properties.

Fluorine-containing compounds are of significant interest in material science due to the unique properties conferred by the carbon-fluorine bond. rsc.org Fluorinated materials often exhibit high thermal stability, chemical resistance, and low surface energy. man.ac.uknumberanalytics.comnih.gov These properties make them suitable for a wide range of applications, including the development of advanced polymers, liquid crystals, and organic electronics. rsc.org

The incorporation of the 3-bromo-5-fluorophenyl group from this compound into larger molecular systems or polymers could be a strategy to impart these desirable characteristics. For example, the bromo- and fluoro-substituted aromatic ring could be a component of a monomer used in polymerization reactions. The resulting fluorinated polymers might possess enhanced properties compared to their non-fluorinated counterparts. nih.gov The synthesis of star-shaped organic semiconductors, for example, has utilized the Buchwald-Hartwig amination of aryl bromides to create fluorescent materials. nih.gov

Synthesis of Diversified Derivatives

The chemical reactivity of this compound allows for the synthesis of a wide array of derivatives. Both the ketone functional group and the halogen substituents on the aromatic ring can be selectively targeted to create new molecules with tailored properties.

The ketone moiety in this compound is a versatile handle for further chemical modifications. Standard ketone chemistry can be applied to synthesize a variety of functionalized derivatives. For example, α-functionalization of ketones is a powerful method for constructing chiral centers. springernature.com Various synthetic methods have been developed for the preparation of β-functionalized ketones as well. nih.gov More complex ketones can be synthesized from simpler precursors through methods like photoredox, nickel, and phosphoranyl radical synergistic cross-electrophile coupling of aromatic acids and organic bromides. nih.gov

Table 2: Examples of Reactions at the Ketone Group

Reaction Type Reagents Product Type
Reduction NaBH₄, H₂/Pd Secondary Alcohol
Reductive Amination R-NH₂, NaBH₃CN Secondary/Tertiary Amine
Wittig Reaction Ph₃P=CHR Alkene

The bromine and fluorine atoms on the aromatic ring of this compound provide orthogonal sites for derivatization. The bromine atom is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

The Suzuki-Miyaura coupling reaction, for instance, allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. mdpi.commdpi.comorganic-chemistry.org This reaction is widely used in the pharmaceutical industry to synthesize biaryl compounds. researchgate.netdntb.gov.ua Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of aryl amines, which are common structures in medicinal chemistry and materials science. nih.gov

While the fluorine atom is generally less reactive towards these cross-coupling reactions, it can undergo nucleophilic aromatic substitution (SNAr), particularly if the aromatic ring is sufficiently electron-deficient or under specific reaction conditions. mdpi.comnih.govnih.govmdpi.commasterorganicchemistry.com This allows for the introduction of nucleophiles such as alcohols, amines, and thiols, further expanding the range of accessible derivatives.

Table 3: Cross-Coupling Reactions at the Bromine Position

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Coupling Aryl/Alkyl Boronic Acid Pd(PPh₃)₄, Base Biaryl/Alkyl-Aryl
Buchwald-Hartwig Amination Primary/Secondary Amine Pd₂(dba)₃, Ligand, Base Aryl Amine
Heck Coupling Alkene Pd(OAc)₂, PPh₃, Base Aryl-substituted Alkene

Introduction of Stereocenters

The prochiral nature of this compound makes it a valuable precursor for the synthesis of chiral molecules. The carbonyl group at the C2 position is a key functional handle that allows for the direct introduction of a new stereocenter, leading to the formation of the corresponding chiral secondary alcohol, (R)- or (S)-1-(3-bromo-5-fluorophenyl)propan-2-ol. This transformation is most commonly achieved through asymmetric reduction, a fundamental process in modern organic synthesis.

The strategic placement of the bromo and fluoro substituents on the phenyl ring does not typically interfere with the primary methods used for stereoselective ketone reduction. Consequently, well-established catalytic systems can be employed to achieve high levels of enantioselectivity, providing access to enantiopure alcohols that serve as crucial intermediates in the synthesis of complex chemical entities. Three predominant methodologies for this purpose are catalytic asymmetric hydrogenation, chiral oxazaborolidine-mediated reduction, and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. core.ac.uk Pioneered by Ryoji Noyori, this method often utilizes ruthenium (Ru) complexes coordinated with chiral ligands. nobelprize.org For substrates like this compound, catalysts formed from a ruthenium precursor and a chiral diphosphine/diamine ligand system are highly effective. core.ac.uk These reactions, often performed under hydrogen pressure, can provide chiral alcohols with excellent enantiomeric excess (ee) and high yields. researchgate.net The specific enantiomer ((R) or (S)) obtained is determined by the chirality of the ligand employed in the catalytic system. nobelprize.org

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is another cornerstone of asymmetric synthesis, offering a reliable method for converting prochiral ketones to chiral alcohols. wikipedia.org This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in stoichiometric or catalytic amounts along with a borane (B79455) source (e.g., BH₃·THF or BH₃·SMe₂). alfa-chemistry.comorganic-chemistry.org The CBS catalyst coordinates with the borane and the ketone's carbonyl oxygen, creating a rigid, chair-like transition state that directs the hydride delivery to one of the two enantiotopic faces of the ketone. youtube.com This method is known for its broad substrate scope, operational simplicity, and consistently high enantioselectivity for a wide range of aryl ketones. alfa-chemistry.comresearchgate.net

Table 1: Examples of Asymmetric Reduction of Substituted Aryl Ketones using CBS and Noyori-type Catalysts This table presents representative data for the asymmetric reduction of aryl ketones structurally related to this compound, demonstrating the efficacy of common catalytic systems.

SubstrateCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
Acetophenone(S)-Tol-BINAP/(S,S)-DPEN-Ru(II)(S)-1-Phenylethanol>9999 (R)
2'-AcetonaphthoneXylBINAP/DAIPEN–Ru(II)(R)-1-(Naphthalen-2-yl)ethan-1-olquant.High
4'-Bromoacetophenone(R)-2-Methyl-CBS-oxazaborolidine(R)-1-(4-bromophenyl)ethanolHigh>95
2-Bromo-4'-fluoroacetophenoneCBS Catalyst(S)-2-bromo-1-(4-fluorophenyl)ethanolHigh>95

Data compiled from studies on similar substrates to illustrate typical performance. core.ac.ukalfa-chemistry.com

Biocatalytic Reduction

Biocatalysis has emerged as an environmentally benign and highly selective alternative for asymmetric ketone reduction. nih.gov Enzymes, particularly ketoreductases (KREDs), are capable of reducing a vast array of ketones with exceptional levels of stereoselectivity, often yielding products with >99% ee. researchgate.netgoogle.com These reactions are typically performed in aqueous media under mild conditions. Both isolated enzymes and whole-cell systems (e.g., yeast or bacteria) can be used. researchgate.netnih.gov A significant advantage of biocatalysis is the availability of enzyme libraries containing variants that follow either the Prelog rule to produce the (S)-alcohol or the anti-Prelog rule to afford the (R)-alcohol, allowing for selective synthesis of the desired enantiomer from the same starting material. nih.gov Studies on halo-substituted acetophenones have demonstrated that microorganisms like Geotrichum candidum and Aspergillus niger can produce the (R)-enantiomer with excellent conversion and enantiopurity, while others like Rhodotorula rubra yield the (S)-enantiomer. researchgate.net

These established and predictable methods for introducing stereocenters are directly applicable to this compound, enabling its effective use as a building block for the synthesis of enantiomerically pure compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-5-fluorophenyl)propan-2-one, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : React 3-bromo-5-fluorobenzene with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC.
  • Bromination Post-Functionalization : Fluorinate a pre-brominated arylpropan-2-one precursor using selective fluorinating agents (e.g., Selectfluor®).
  • Optimization : Adjust temperature (60–80°C), solvent (dichloromethane or nitrobenzene), and stoichiometry (1:1.2 molar ratio of aryl substrate to acylating agent). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques characterize this compound?

  • Key Spectral Data :

TechniqueExpected Signals
¹H NMR (CDCl₃)δ 2.5 (s, 3H, CH₃), 7.2–7.4 (m, 3H, aromatic H), 7.6 (d, J = 8 Hz, 1H, para-Br/F coupling)
¹³C NMR δ 208.5 (C=O), 130–140 (aromatic C-Br/F), 28.5 (CH₃)
IR 1700 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F), 650 cm⁻¹ (C-Br)
  • Validation : Compare with analogs like 1-(3-fluorophenyl)propan-2-one and brominated aryl ketones .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Moisture Avoidance : Use anhydrous solvents and desiccants during synthesis.
  • Thermal Stability : Decomposition observed above 150°C; avoid prolonged heating .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to volatile intermediates.
  • Waste Disposal : Neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound?

  • Procedure :

Grow single crystals via slow evaporation (solvent: ethanol/chloroform).

Collect diffraction data using a Mo-Kα source (λ = 0.71073 Å).

Refine with SHELXL (for small molecules) to model atomic positions and thermal parameters.

Visualize using ORTEP-3 for bond angles/geometry validation .

Q. What computational methods predict the electronic properties of this compound?

  • DFT Studies :

  • Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps and electrostatic potential surfaces.
  • Compare experimental (XRD) and computed bond lengths (e.g., C-Br: ~1.90 Å) to validate models .

Q. How can structure-activity relationships (SAR) guide bioactivity studies?

  • Approach :

  • In Vitro Assays : Test antimicrobial activity against Gram-positive/negative strains (MIC via broth dilution).
  • SAR Insights : The electron-withdrawing Br/F groups may enhance membrane permeability. Compare with analogs lacking halogens (e.g., 1-phenylpropan-2-one) to isolate substituent effects .

Q. How can researchers resolve contradictions in reported synthesis yields or spectral data?

  • Troubleshooting :

  • Reproducibility : Verify solvent purity (e.g., anhydrous AlCl₃ for Friedel-Crafts).
  • Spectral Discrepancies : Use deuterated solvents and internal standards (e.g., TMS for NMR). Cross-validate with high-resolution mass spectrometry (HRMS) .
  • Yield Optimization : Screen alternative catalysts (e.g., FeCl₃ vs. AlCl₃) and reaction times .

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